
5-bromo-2-methoxy-N-methylaniline
Overview
Description
5-bromo-2-methoxy-N-methylaniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-methoxy-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-methoxy-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity : A study by Hocková et al. (2003) demonstrated that derivatives of pyrimidines, which could potentially include compounds like 5-bromo-2-methoxy-N-methylaniline, exhibited marked inhibitory activity against retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus. This suggests potential applications in antiviral therapies (Hocková et al., 2003).
Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) explored the use of zinc phthalocyanine derivatives, including those related to 5-bromo-2-methoxy-N-methylaniline, for photodynamic therapy. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them promising candidates for treating cancer (Pişkin et al., 2020).
Corrosion Inhibition : Assad et al. (2015) synthesized derivatives similar to 5-bromo-2-methoxy-N-methylaniline and investigated their effectiveness as corrosion inhibitors for zinc metal in hydrochloric acid solution. Their findings suggest potential industrial applications in protecting metals from corrosion (Assad et al., 2015).
Non-Linear Optical Properties and Reactivity : Rizwan et al. (2021) reported on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, closely related to 5-bromo-2-methoxy-N-methylaniline, and explored their non-linear optical properties and reactivity. Such properties are crucial for applications in photonics and optoelectronics (Rizwan et al., 2021).
Synthesis of New Compounds : Hirokawa et al. (2000) described an efficient synthesis of a compound structurally similar to 5-bromo-2-methoxy-N-methylaniline, which is used as a moiety in dopamine and serotonin receptor antagonists. This suggests its relevance in synthesizing compounds for neurological applications (Hirokawa et al., 2000).
properties
IUPAC Name |
5-bromo-2-methoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILVSKRQLVNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



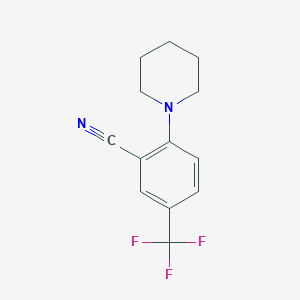
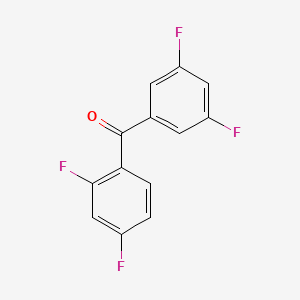



![Methyl 2-[(2-nitrophenyl)amino]propanoate](/img/structure/B7858661.png)
methylamine](/img/structure/B7858662.png)
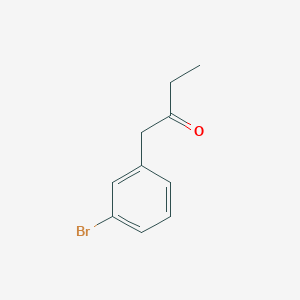
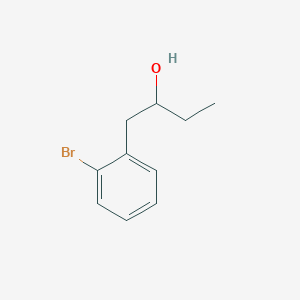
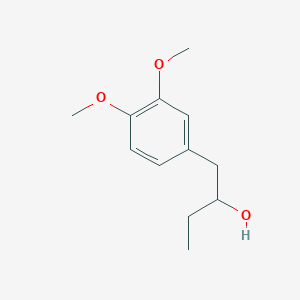
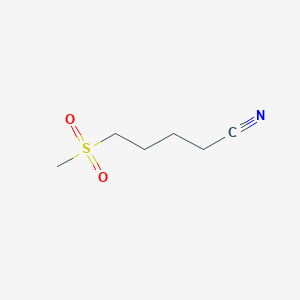

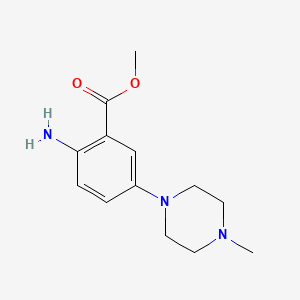
![2-Amino-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B7858718.png)